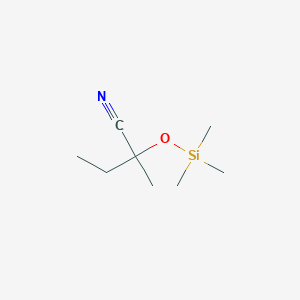
Polydimethylsiloxane, N-ethylaminoisobutyl terminated
Vue d'ensemble
Description
N-Ethylaminoisobutyl terminated polydimethylsiloxane, also known as DMS-A211, is a type of silicone that is in liquid form . It belongs to the chemical family of silicones . It is used as a chemical intermediate .
Synthesis Analysis
Polydimethylsiloxane (PDMSX) is a polymer that consists of an inorganic backbone linked with silicon and oxygen. Methyl groups are bonded to silicon atoms that establish a repeating unit in the polymer chain . The molecular weight of PDMSX-AGE is considered on the basis of epoxy contents and 1 H NMR spectra, i.e., 1540 g/mol .Molecular Structure Analysis
Polydimethylsiloxane (PDMS), also known as dimethylpolysiloxane or dimethicone, is a silicone polymer with a wide variety of uses . It is particularly known for its unusual rheological (or flow) properties .Chemical Reactions Analysis
N-Ethylaminoisobutyl terminated polydimethylsiloxane has a broad array of applications as a result of its chemical reactivity, ability to form hydrogen bonds, and chelating ability particularly in the case of diamines . Additional reactivity can be built into aminoalkyl groups in the form of alkoxy groups .Physical And Chemical Properties Analysis
Polydimethylsiloxane (PDMS) has been a promising material for microfluidic, particularly in lab-on-chip. Due to the panoply of good physical, mechanical, and chemical properties, namely, viscosity, modulus of elasticity, color, thermal conductivity, thermal coefficient of expansion, its application has been increasingly requested in quite different areas .Mécanisme D'action
Safety and Hazards
Orientations Futures
Polydimethylsiloxane (PDMS) is one of the most promising elastomers due to its remarkable properties such as good thermal stability, biocompatibility, corrosion resistance, flexibility, low cost, ease of use, chemically inertia, hyperplastic characteristics, and gas permeability . This suggests that it has a wide range of potential applications in the future.
Propriétés
IUPAC Name |
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46N2O2Si3/c1-11-19-13-17(3)15-23(5,6)21-25(9,10)22-24(7,8)16-18(4)14-20-12-2/h17-20H,11-16H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQKRDTOGLMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CC(C)CNCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46N2O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
164009-10-3 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164009-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401102304 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine | |
CAS RN |
164009-10-3, 254891-17-3 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(dimethylsiloxane), N-ethylaminoisobutyl terminated; viscosity 8-12 cSt. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)









![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)


